2-(Boc-aminomethyl)benzyl Alcohol

Description

BenchChem offers high-quality 2-(Boc-aminomethyl)benzyl Alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Boc-aminomethyl)benzyl Alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

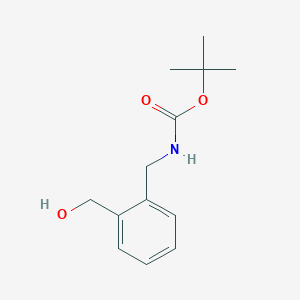

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[[2-(hydroxymethyl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-10-6-4-5-7-11(10)9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGGBZVYBKJFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 2-(Boc-aminomethyl)benzyl Alcohol

Topic: 2-(Boc-aminomethyl)benzyl alcohol molecular weight Content Type: In-depth technical guide.

Physicochemical Profiling, Synthetic Pathways, and Utility in Linkerology

Executive Summary

2-(Boc-aminomethyl)benzyl alcohol (CAS: 1333114-86-5), also designated as tert-butyl (2-(hydroxymethyl)benzyl)carbamate, represents a critical bifunctional building block in modern medicinal chemistry. Distinguished by its ortho-substitution pattern, this scaffold serves as a rigidifying linker in PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and macrocyclic peptidomimetics.

This guide provides a comprehensive technical analysis of the compound, focusing on its molecular weight determinants, validated synthetic protocols, and strategic application in drug discovery.

Physicochemical Characterization

2.1 Molecular Weight & Formula Analysis

The precise molecular weight is fundamental for stoichiometry in combinatorial synthesis and mass spectrometry (MS) validation.

| Property | Value |

| IUPAC Name | tert-butyl (2-(hydroxymethyl)benzyl)carbamate |

| CAS Number | 1333114-86-5 |

| Molecular Formula | C₁₃H₁₉NO₃ |

| Average Molecular Weight | 237.30 g/mol |

| Monoisotopic Mass | 237.1365 Da |

| Exact Mass (M+H)⁺ | 238.1443 Da (for MS identification) |

| Appearance | White to off-white solid or viscous oil (purity dependent) |

2.2 Structural Composition & Mass Contribution

Understanding the mass contribution of each moiety aids in fragment-based drug design (FBDD).

-

Boc Group (C₅H₉O₂): Adds lipophilicity and acid-lability. Mass contribution: ~101 Da.

-

Benzyl Alcohol Core (C₇H₆O): Provides the aromatic scaffold and reactive hydroxyl handle.

-

Aminomethyl Linker (CH₂N): The spacer unit.

2.3 Solubility & Stability Profile

-

Solubility: Highly soluble in polar organic solvents (DMSO, DMF, DCM, MeOH). Sparingly soluble in water due to the lipophilic Boc group.

-

Stability: Stable under basic and neutral conditions. The Boc group is acid-sensitive (cleaved by TFA/HCl). The primary alcohol is susceptible to oxidation (to aldehyde/acid) if not stored under inert atmosphere.

Synthetic Methodology

The synthesis of 2-(Boc-aminomethyl)benzyl alcohol requires navigating the ortho-substitution steric hindrance and preventing self-cyclization of intermediates.

3.1 Retrosynthetic Analysis (Graphviz Diagram)

The following diagram illustrates the logical disconnection of the target molecule.

3.2 Detailed Experimental Protocol

Objective: Synthesis of 2-(Boc-aminomethyl)benzyl alcohol from 2-cyanobenzyl alcohol.

Step 1: Reduction of Nitrile

-

Reagents: 2-Cyanobenzyl alcohol (1.0 eq), Borane-THF complex (1.0 M in THF, 3.0 eq).

-

Procedure:

-

Dissolve 2-cyanobenzyl alcohol in anhydrous THF under N₂ atmosphere.

-

Cool to 0°C. Dropwise add BH₃·THF solution.

-

Reflux for 4–6 hours (monitor by TLC for disappearance of nitrile).

-

Quench: Cool to 0°C and carefully add MeOH followed by 1N HCl to hydrolyze borane complexes.

-

Workup: Basify with NaOH (pH > 10) and extract with DCM. The product, 2-(aminomethyl)benzyl alcohol, is often used directly in the next step to avoid self-condensation.

-

Step 2: N-Boc Protection

-

Reagents: Crude amine from Step 1, Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 2.0 eq), DCM.

-

Procedure:

-

Dissolve the crude amine in DCM.

-

Add TEA, followed by slow addition of Boc₂O solution at 0°C.

-

Stir at room temperature for 12 hours.

-

Purification: Wash with 5% citric acid (to remove unreacted amine), sat. NaHCO₃, and brine.[1] Dry over Na₂SO₄.

-

Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

-

Validation Check:

-

¹H NMR (CDCl₃, 400 MHz): Look for Boc singlet (~1.45 ppm, 9H), benzylic CH₂ attached to N (~4.3 ppm, doublet), and benzylic CH₂ attached to O (~4.7 ppm, singlet/doublet).

-

MS (ESI): Expect [M+Na]⁺ peak at ~260.1 Da.

Application in Drug Discovery

The ortho-substitution pattern of this building block offers unique conformational properties compared to meta or para isomers.

4.1 Linkerology & PROTACs

In PROTAC design, linker length and rigidity determine the formation of the ternary complex (POI-Linker-E3 Ligase).

-

Rigidity: The benzene ring restricts rotational freedom, reducing the entropic penalty upon binding.

-

Ortho-Effect: The 1,2-substitution forces a "turn" conformation, useful for designing macrocycles or U-shaped binding modes.

4.2 Orthogonal Protection Strategy

The molecule features two distinct reactive sites:

-

Primary Alcohol: Can be converted to a halide, mesylate, or aldehyde for alkylation/reductive amination.

-

Boc-Amine: Serves as a latent amine, revealed only upon acidic deprotection (e.g., 4M HCl in Dioxane).

Workflow Diagram: Orthogonal Functionalization

[3]

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5050210 (Related Isomer Structure Validation). Retrieved from [Link]

- Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters and nitriles. Journal of Organic Chemistry. (General protocol for nitrile reduction).

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Boc protection).

Sources

An In-depth Technical Guide to 2-(Boc-aminomethyl)benzyl alcohol: Synthesis, Characterization, and Application

This guide provides research, development, and drug discovery professionals with a comprehensive technical overview of tert-butyl ((2-(hydroxymethyl)phenyl)methyl)carbamate, also known as 2-(Boc-aminomethyl)benzyl alcohol. We will delve into its molecular structure, physicochemical properties, a field-proven synthesis protocol, detailed analytical characterization, and its validated application as a key intermediate in the synthesis of bioactive molecules.

Introduction: A Versatile Bifunctional Building Block

2-(Boc-aminomethyl)benzyl alcohol (Figure 1) is a strategically important synthetic intermediate. Its structure uniquely combines a primary alcohol and a Boc-protected primary amine, situated on a benzene ring in an ortho configuration. This arrangement makes it a valuable building block in medicinal chemistry and organic synthesis.

The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine, masking its nucleophilicity and basicity.[1] This protection is critical as it allows for selective reactions to be performed at the hydroxyl group or other sites of a larger molecule without interference from the amine. The Boc group's stability in basic and nucleophilic conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for multi-step synthetic campaigns.[2]

The precursor, 2-(aminomethyl)benzyl alcohol, is a derivative of 2-aminobenzyl alcohol, a class of compounds recognized for their utility in constructing nitrogen-containing heterocycles like quinolines and quinazolines.[3] By protecting the more nucleophilic benzylamine, 2-(Boc-aminomethyl)benzyl alcohol becomes a tailored reagent for introducing the ortho-(aminomethyl)benzyl alcohol moiety into complex molecular architectures, such as in the development of kinase inhibitors.

Figure 1: Chemical Structure of 2-(Boc-aminomethyl)benzyl alcohol

tert-butyl ((2-(hydroxymethyl)phenyl)methyl)carbamate

Physicochemical and Structural Properties

Understanding the fundamental properties of a synthetic intermediate is paramount for its effective use. The key identifiers and computed physicochemical properties of 2-(Boc-aminomethyl)benzyl alcohol are summarized in Table 1. These parameters are crucial for anticipating its behavior in various solvent systems, its potential for membrane permeability (LogP), and its hydrogen bonding capacity, which influences both solubility and crystal packing.

| Property | Value | Source |

| CAS Number | 1333114-86-5 | [4] |

| Molecular Formula | C₁₃H₁₉NO₃ | [4] |

| Molecular Weight | 237.29 g/mol | [4] |

| Synonyms | tert-butyl N-[[2-(hydroxymethyl)phenyl]methyl]carbamate | [4] |

| Topological Polar Surface Area (TPSA) | 58.56 Ų | [4] |

| LogP (Computed) | 2.2036 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 3 | [4] |

Synthesis Protocol: Selective N-Boc Protection

The synthesis of 2-(Boc-aminomethyl)benzyl alcohol is achieved through the selective protection of the primary amine of 2-(aminomethyl)benzyl alcohol. The higher nucleophilicity of the amine compared to the alcohol allows for a chemoselective reaction with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. The following protocol is adapted from a validated synthetic procedure.

Causality Behind Experimental Choices:

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

-

Base: Sodium bicarbonate (NaHCO₃) is a mild inorganic base, sufficient to neutralize the carbonic acid byproduct formed during the reaction. Its use prevents potential side reactions that could occur with stronger bases and ensures the hydroxyl group remains protonated and unreactive.

-

Solvent System: A biphasic system of tetrahydrofuran (THF) and water is employed. THF solubilizes the organic starting material and reagent, while water dissolves the sodium bicarbonate. This creates a large interfacial area for the reaction to proceed efficiently.

-

Work-up: The aqueous work-up with ethyl acetate extraction effectively separates the desired organic product from the inorganic salts and any water-soluble impurities.

Experimental Protocol: Synthesis of tert-butyl ((2-(hydroxymethyl)phenyl)methyl)carbamate

-

Dissolution: Dissolve 2-(aminomethyl)benzyl alcohol (1 equivalent) in a suitable volume of tetrahydrofuran (THF).

-

Addition of Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture.

-

Addition of Boc Anhydride: To the stirred biphasic mixture, add di-tert-butyl dicarbonate (Boc₂O) (approximately 1.1 equivalents) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours to ensure complete conversion.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Extraction: Upon completion, add ethyl acetate to the reaction mixture. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to afford the pure 2-(Boc-aminomethyl)benzyl alcohol.

Caption: Synthetic workflow for 2-(Boc-aminomethyl)benzyl alcohol.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized product. This section outlines the standard analytical workflow and provides reference data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the primary tool for structural confirmation. The data provided below is consistent with the structure of tert-butyl ((2-(hydroxymethyl)phenyl)methyl)carbamate as reported in the literature.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 4H | Ar-H |

| 5.10 | br s | 1H | NH |

| 4.65 | s | 2H | Ar-CH₂ -OH |

| 4.30 | d | 2H | Ar-CH₂ -NH |

| 1.45 | s | 9H | -C(CH₃ )₃ |

Expert Interpretation:

-

The multiplet between 7.20-7.35 ppm corresponds to the four protons of the ortho-disubstituted benzene ring.

-

The singlet at 4.65 ppm integrating to 2H is characteristic of the benzylic methylene protons adjacent to the hydroxyl group (-CH₂OH).

-

The doublet at 4.30 ppm, which couples to the N-H proton, represents the methylene group attached to the protected nitrogen (-CH₂-NH).

-

The broad singlet at 5.10 ppm is the carbamate N-H proton. Its broadness and variable chemical shift are typical due to hydrogen bonding and exchange.

-

The prominent singlet at 1.45 ppm, integrating to 9H, is the unmistakable signature of the tert-butyl group of the Boc protector.

-

¹³C NMR (Predicted): Expected signals would include the Boc carbonyl (~156 ppm), aromatic carbons (~127-140 ppm), the Boc quaternary carbon (~80 ppm), the benzylic alcohol carbon (-CH₂OH, ~64 ppm), the benzylic amine carbon (-CH₂NH, ~45 ppm), and the Boc methyl carbons (~28 ppm).

-

IR Spectroscopy (Predicted): Key vibrational bands would be observed for the O-H stretch (~3400 cm⁻¹), the N-H stretch (~3350 cm⁻¹), the C=O stretch of the carbamate (~1690 cm⁻¹), and C-O stretch (~1050 cm⁻¹).

-

Mass Spectrometry (Predicted): In ESI+ mode, the protonated molecule [M+H]⁺ would be expected at m/z 238.1. A common fragment observed would be the loss of the tert-butyl group ([M-56+H]⁺) at m/z 182.1 or the loss of the entire Boc group.

Caption: A standard workflow for analytical characterization.

Application in Synthesis: Intermediate for JNK Inhibitors

A key application demonstrating the utility of 2-(Boc-aminomethyl)benzyl alcohol is its role as an intermediate in the synthesis of isoindolinone derivatives that function as potent inhibitors of c-Jun N-terminal kinase (JNK). In this context, the alcohol functionality is first converted to a leaving group (e.g., mesylate or halide) or activated under Mitsunobu conditions. This allows for subsequent nucleophilic attack by a secondary amine to construct the core isoindolinone ring system, a privileged scaffold in medicinal chemistry. The Boc-protected amine remains intact during this transformation, ready for deprotection and further functionalization in a later step. This strategy highlights the compound's value in building complex molecular frameworks where precise control over reactivity is essential.

Deprotection Protocol

The final step in many synthetic routes involving this intermediate is the removal of the Boc protecting group to unmask the primary amine. This is reliably achieved under acidic conditions.

Experimental Protocol: Boc Deprotection

-

Dissolution: Dissolve the 2-(Boc-aminomethyl)benzyl alcohol derivative (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitoring: Monitor the deprotection via TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture in vacuo. The resulting residue is often the TFA salt of the amine. To obtain the free amine, dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) until the pH of the aqueous layer is basic.

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine product.

References

-

(2024). Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols. Chinese Journal of Applied Chemistry. [Link]

-

Anshul Specialty Molecules. (n.d.). 2-Amino Benzyl Alcohol. Anshul Specialty Molecules Private Ltd. [Link]

-

NIST. (n.d.). 2-Aminobenzyl alcohol. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ResearchGate. [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Thermo Fisher Scientific. [Link]

-

PubChem. (n.d.). 2-Aminobenzyl alcohol. National Center for Biotechnology Information. [Link]

-

Patsnap. (2024). What is Benzyl Alcohol used for?. Patsnap. [Link]

-

ResearchGate. (2025). Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

- Google Patents. (n.d.). WO2011041721A1 - Isoindolinone compounds as JNK inhibitors.

- Bioorganic & Medicinal Chemistry Letters, 20, 5538-5541 (2010). Title unavailable.

-

ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. ResearchGate. [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Wikipedia. [Link]

-

ResearchGate. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ResearchGate. [Link]

Sources

- 1. US9643939B1 - Process for the preparation of linezolid - Google Patents [patents.google.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Boc-aminomethyl)benzyl Alcohol

Introduction: In the landscape of modern drug discovery and organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the vast array of synthetic building blocks, 2-(Boc-aminomethyl)benzyl alcohol (CAS No. 1333114-86-5) has emerged as a valuable bifunctional intermediate. This molecule uniquely combines a primary alcohol and a Boc-protected primary amine on an ortho-substituted benzene ring. The tert-butyloxycarbonyl (Boc) group provides a robust shield for the nucleophilic amine, allowing for selective reactions at the alcohol moiety. Understanding the fundamental physical and chemical properties of this reagent is not merely academic; it is the foundation upon which reliable, scalable, and reproducible synthetic protocols are built. This guide offers a detailed examination of these properties, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.

Section 1: Core Molecular and Physical Identifiers

2-(Boc-aminomethyl)benzyl alcohol, also known by its IUPAC name tert-butyl N-[[2-(hydroxymethyl)phenyl]methyl]carbamate, is a white to off-white solid at ambient temperature. The presence of the bulky, lipophilic Boc group alongside the polar alcohol and aromatic ring imparts a unique set of characteristics that dictate its handling, reactivity, and purification.

A summary of its core identifiers and properties is presented below for quick reference.

Table 1: Core Properties of 2-(Boc-aminomethyl)benzyl Alcohol

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1333114-86-5 | [1][2] |

| Molecular Formula | C₁₃H₁₉NO₃ | [1][2] |

| Molecular Weight | 237.29 g/mol | [1] |

| Synonym | tert-butyl N-[[2-(hydroxymethyl)phenyl]methyl]carbamate | [1][3] |

| Physical Form | Solid | Inferred from supplier data |

| Storage | Sealed in dry, room temperature or 4°C |[1][2] |

Section 2: Thermal Properties and Physical State

The thermal behavior of a synthetic reagent is a critical parameter that influences its storage, handling, and reaction setup. While specific experimental data for the melting point of the ortho isomer is not widely published, data for the analogous compound, 4-(Boc-aminomethyl)benzyl alcohol (the para isomer), shows a melting point of 97-99 °C [4]. This suggests that the target compound is a stable solid at room temperature with a moderately high melting point, a characteristic that simplifies weighing and handling compared to oils or low-melting solids.

The stability of the compound is intrinsically linked to the Boc protecting group, which is thermally stable under typical synthetic conditions (e.g., heating in neutral or basic solutions) but is designed for removal under acidic conditions.

Expert Insight: Why Melting Point Matters

The melting point is more than a physical constant; it is a primary indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed melting range is a hallmark of impurities, which could be residual solvents or unreacted starting materials. For drug development professionals, ensuring the purity of starting materials is a non-negotiable prerequisite for the synthesis of active pharmaceutical ingredients (APIs).

Experimental Protocol: Melting Point Determination

A standard and reliable method for determining the melting point is using a digital melting point apparatus.

Methodology:

-

Sample Preparation: Finely crush a small amount of 2-(Boc-aminomethyl)benzyl alcohol into a powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating Profile:

-

Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approach the expected melting range.

-

Once within ~15 °C of the expected melting point, reduce the ramp rate to a slow 1-2 °C/min. This ensures thermal equilibrium and an accurate reading.

-

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.

Section 3: Solubility Profile

The solubility of 2-(Boc-aminomethyl)benzyl alcohol is dictated by the interplay of its structural components:

-

Aromatic Ring & tert-Butyl Group: These nonpolar moieties contribute to solubility in common organic solvents.

-

Alcohol (-OH) & Carbamate (-NHCOO-) Groups: These polar groups, capable of hydrogen bonding, provide some affinity for polar solvents.

Based on this structure, the compound is expected to be readily soluble in solvents like dichloromethane (DCM), chloroform, ethyl acetate, and methanol, and sparingly soluble in water. The large nonpolar surface area from the Boc group and benzene ring dominates, making it significantly less water-soluble than its unprotected counterpart, 2-aminobenzyl alcohol.

Table 2: Predicted Solubility of 2-(Boc-aminomethyl)benzyl Alcohol

| Solvent Type | Examples | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | Good balance of polarity to dissolve the entire molecule. |

| Polar Protic | Methanol, Ethanol | High | The alcohol moiety interacts well with the solvent. |

| Nonpolar | Hexanes, Toluene | Moderate to Low | The polar groups limit solubility in highly nonpolar media. |

| Aqueous | Water | Very Low | The large hydrophobic structure outweighs the polar groups. |

Section 4: Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural verification in organic chemistry. For a researcher using 2-(Boc-aminomethyl)benzyl alcohol, confirming its identity and purity via NMR, IR, and MS before use is standard practice.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound will be characterized by several distinct absorption bands.

-

O-H Stretch (Alcohol): A strong, broad peak is expected in the region of 3200-3600 cm⁻¹ . The broadness is due to intermolecular hydrogen bonding.

-

N-H Stretch (Carbamate): A moderate, sharp peak should appear around 3300-3500 cm⁻¹ .

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and t-butyl groups) will be just below 3000 cm⁻¹.

-

C=O Stretch (Carbamate): A very strong, sharp absorption is characteristic of the Boc group's carbonyl and will be found at approximately 1680-1720 cm⁻¹ . This is often the most prominent peak in the fingerprint region.

-

C-O Stretch (Alcohol): A strong peak in the 1000-1200 cm⁻¹ region corresponds to the C-O bond of the primary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon and hydrogen atoms within the molecule, confirming its precise structure.

¹H NMR (Proton NMR):

-

Aromatic Protons (Ar-H): A complex multiplet pattern between ~7.2-7.5 ppm corresponding to the four protons on the benzene ring.

-

Benzylic CH₂-N: A doublet around ~4.3-4.5 ppm , coupled to the N-H proton. The signal appears as a singlet upon D₂O exchange.

-

Benzylic CH₂-O: A singlet around ~4.6-4.8 ppm .

-

tert-Butyl Protons ((CH₃)₃C): A sharp, intense singlet at ~1.4-1.5 ppm , integrating to 9 protons. This is a signature signal for the Boc group.

-

N-H Proton: A broad singlet or triplet around ~5.0-5.5 ppm , which will disappear upon shaking the NMR sample with a drop of D₂O.

-

O-H Proton: A broad singlet with a variable chemical shift, which will also disappear upon D₂O exchange.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): A signal around ~156 ppm .

-

Aromatic Carbons: Multiple signals in the ~127-140 ppm range.

-

Quaternary Carbon (C(CH₃)₃): A signal around ~79-80 ppm .

-

Benzylic Carbon (CH₂-O): A signal around ~63-65 ppm .

-

Benzylic Carbon (CH₂-N): A signal around ~45 ppm .

-

tert-Butyl Carbons (CH₃): A strong signal around ~28 ppm .

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 238.3, or the sodium adduct [M+Na]⁺ at m/z 260.3. A characteristic fragmentation pattern involves the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da).

Workflow for Spectroscopic Analysis

The general workflow for confirming the identity of a starting material like 2-(Boc-aminomethyl)benzyl alcohol is a self-validating system. Each technique provides a piece of the puzzle, and together they must be consistent with the proposed structure.

Caption: The synthetic utility of the Boc protecting group.

Conclusion

2-(Boc-aminomethyl)benzyl alcohol is a well-defined synthetic intermediate whose utility is directly linked to its distinct physical properties. Its solid-state nature facilitates ease of handling, while its solubility profile is amenable to a variety of common organic solvents. The true value of this molecule lies in the robust Boc protecting group, which allows chemists to perform selective modifications at the alcohol functional group without interference from the otherwise reactive amine. The spectroscopic signatures, particularly the intense singlet for the tert-butyl protons in ¹H NMR and the strong carbonyl stretch in the IR spectrum, provide unambiguous confirmation of its structure. For researchers in drug development, a thorough understanding of these foundational properties is essential for the rational design of synthetic routes and the consistent production of complex target molecules.

References

-

Chemsrc.com. (2025). tert-Butyl (2-(hydroxymethyl)phenyl)carbamate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl Alcohol. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis, Structural Characterization and Effects of Modified Synthetic Methods on the Yield of Benzyl Alcohol. Retrieved from [Link]

-

Chemsrc.com. (2025). tert-Butyl methylcarbamate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminobenzyl alcohol. PubChem Compound Database. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for a publication. Retrieved from [Link]

-

YouTube. (2020). Spectral analysis practice problem #02 (benzyl alcohol). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Aminobenzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2024). Recent Advances in the Use of 2-Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N-Heterocycles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Aminobenzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

-

WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols. Retrieved from [Link]

-

PubMed. (n.d.). Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions. Retrieved from [Link]

-

ChemSynthesis. (2025). tert-butyl 2-[(tert-butylsulfanyl)methyl]phenylcarbamate. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

Sources

Navigating the Stability of 2-(Boc-aminomethyl)benzyl alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Boc-aminomethyl)benzyl alcohol is a bifunctional organic compound increasingly utilized as a key building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a Boc-protected amine and a primary benzyl alcohol on the same aromatic scaffold, offers versatile handles for subsequent chemical modifications. However, the presence of these two distinct functional groups also introduces specific stability considerations that are crucial for its effective storage, handling, and application in multi-step synthetic routes. This in-depth technical guide provides a comprehensive overview of the stability of 2-(Boc-aminomethyl)benzyl alcohol, offering field-proven insights into its degradation pathways, optimal storage conditions, and analytical methodologies for purity assessment.

I. Physicochemical Properties and Structural Features

2-(Boc-aminomethyl)benzyl alcohol, with the chemical formula C₁₃H₁₉NO₃, possesses a molecular weight of 237.29 g/mol .[1] The molecule's stability is intrinsically linked to the reactivity of its two primary functional groups: the tert-butyloxycarbonyl (Boc) protected amine and the benzylic alcohol.

| Property | Value | Source |

| CAS Number | 1333114-86-5 | [1] |

| Molecular Formula | C₁₃H₁₉NO₃ | [1] |

| Molecular Weight | 237.29 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Storage | 4°C, sealed in a dry environment | [1] |

The Boc group is a widely used protecting group for amines due to its stability under a broad range of nucleophilic and basic conditions.[3] Conversely, it is known for its lability under acidic conditions.[3] The primary benzyl alcohol, while generally stable, is susceptible to oxidation.[4] The interplay of these two functionalities dictates the overall stability profile of the molecule.

II. Chemical Stability and Compatibility

The chemical stability of 2-(Boc-aminomethyl)benzyl alcohol is highly dependent on the reaction conditions, particularly the pH.

Acidic Conditions

The Boc protecting group is readily cleaved under acidic conditions.[3] This deprotection is a common synthetic strategy but an undesirable degradation pathway during storage or other reaction steps. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.

Caption: Acid-catalyzed deprotection of the Boc group.

Experimental Insight: Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid will efficiently remove the Boc group.[3] Even milder acidic conditions, such as silica gel or certain Lewis acids, can facilitate this cleavage.[3] Therefore, exposure to acidic environments during workup, chromatography, or storage should be carefully controlled if the integrity of the Boc group is to be maintained.

Basic Conditions

The Boc group is generally stable to a wide range of basic conditions, making it a robust protecting group in many synthetic transformations.[3] This stability allows for reactions involving nucleophiles and bases without compromising the protected amine. However, the benzyl alcohol moiety can be deprotonated by strong bases to form an alkoxide, which could potentially participate in side reactions.

Oxidative and Reductive Conditions

The primary benzyl alcohol functional group is susceptible to oxidation. Common oxidizing agents can convert the alcohol to 2-(Boc-aminomethyl)benzaldehyde or further to 2-(Boc-aminomethyl)benzoic acid.[4] Exposure to atmospheric oxygen over prolonged periods, especially in the presence of light or metal catalysts, can lead to gradual oxidation.[4]

Conversely, the benzyl alcohol is generally stable to most reducing agents that are not harsh enough to cleave the Boc group. Catalytic hydrogenation, for instance, could potentially lead to debenzylation, although this is more common for benzyl ethers and esters.

III. Thermal and Photochemical Stability

Thermal Stability

While the Boc group is known to be thermally labile, the specific decomposition temperature for 2-(Boc-aminomethyl)benzyl alcohol is not widely reported. Generally, thermal deprotection of Boc groups can occur at elevated temperatures.[3] For a related compound, 4-aminobenzyl alcohol, the onset of decomposition is around 170°C.[2] It is reasonable to assume that 2-(Boc-aminomethyl)benzyl alcohol will have a similar or slightly lower thermal stability due to the presence of the Boc group.

Protocol for Thermal Analysis (Illustrative): A thermogravimetric analysis (TGA) experiment can be conducted to determine the precise decomposition temperature.

-

Instrument: TGA instrument (e.g., TA Instruments Q500).

-

Sample: 5-10 mg of 2-(Boc-aminomethyl)benzyl alcohol in an alumina crucible.

-

Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.

-

Temperature Program: Ramp from 25°C to 600°C at a heating rate of 10°C/min.

-

Data Analysis: Determine the onset of decomposition (Tonset) and the peak decomposition temperature (Tpeak).

Photostability

IV. Potential Degradation Pathways and Impurities

Based on the chemical nature of the molecule, several degradation pathways can be anticipated.

Caption: Plausible degradation pathways for 2-(Boc-aminomethyl)benzyl alcohol.

Common impurities that may be present in samples of 2-(Boc-aminomethyl)benzyl alcohol include:

-

Starting materials: 2-aminobenzyl alcohol.

-

Reagents from synthesis: Di-tert-butyl dicarbonate and its byproducts.

-

Degradation products: 2-(Boc-aminomethyl)benzaldehyde, 2-(Boc-aminomethyl)benzoic acid, and the deprotected 2-(aminomethyl)benzyl alcohol.

V. Recommended Storage and Handling

To ensure the long-term stability and purity of 2-(Boc-aminomethyl)benzyl alcohol, the following storage and handling guidelines are recommended:

-

Temperature: Store at 4°C for long-term storage.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Light: Protect from light by storing in an amber-colored vial or in a dark location.

-

Moisture: Keep the container tightly sealed in a dry environment to prevent hydrolysis of the Boc group, which can be accelerated by the presence of moisture and trace acidity.

VI. Analytical Methods for Purity and Stability Assessment

A combination of chromatographic and spectroscopic techniques can be employed to assess the purity and monitor the stability of 2-(Boc-aminomethyl)benzyl alcohol.

| Analytical Method | Application |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and detection of polar impurities.[7] |

| Gas Chromatography (GC) | Analysis of volatile impurities and residual solvents. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of unknown impurities and degradation products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of structural impurities. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups and detection of major changes in chemical structure. |

Protocol for HPLC Purity Assessment (Illustrative):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

This method should provide good separation of the parent compound from its more polar (e.g., deprotected amine) and less polar (e.g., aldehyde) degradation products.

VII. Conclusion

2-(Boc-aminomethyl)benzyl alcohol is a valuable synthetic intermediate whose stability is governed by the interplay of its Boc-protected amine and benzyl alcohol functionalities. A thorough understanding of its sensitivity to acidic conditions, potential for oxidation, and thermal and photochemical lability is paramount for its successful application in research and development. By adhering to proper storage and handling protocols and employing appropriate analytical methods for purity assessment, researchers can ensure the integrity of this versatile building block in their synthetic endeavors.

References

- Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols. (URL: Not available)

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. (URL: [Link])

-

Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. (URL: [Link])

-

Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. (URL: [Link])

-

Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. (URL: [Link])

-

Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. ResearchGate. (URL: [Link])

-

Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ResearchGate. (URL: [Link])

- Method for producing 2-aminobenzyl alcohol derivative.

-

Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Publisso. (URL: [Link])

- Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. (URL: Not available)

-

Benzyl Alcohol-impurities. Pharmaffiliates. (URL: [Link])

-

Degradation of benzylamines during chlorination and chloramination. RSC Publishing. (URL: [Link])

-

Benzyl alcohol, o-amino. Organic Syntheses Procedure. (URL: [Link])

-

Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. PMC - NIH. (URL: [Link])

-

Synthesis of 2-amino-benzyl alcohol. PrepChem.com. (URL: [Link])

-

2-Butoxyethanol and Benzyl Alcohol Reactions with the Nitrate Radical: Rate Coefficients and Gas-Phase Products. ResearchGate. (URL: [Link])

-

HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. (URL: [Link])

-

ORGANIC VOLATILE IMPURITIES / RESIDUAL SOLVENTS. Greenfield Global. (URL: [Link])

-

Oxidative cleavage of C−N bonds in N-alkylbenzylamines, N,N-dialkylbenzylamines, and benzylamine derivatives. ResearchGate. (URL: [Link])

-

Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed. (URL: [Link])

-

Stereochemistry of benzylamine oxidation by copper amine oxidases. PubMed. (URL: [Link])

-

Benzyl alcohol. OSHA. (URL: [Link])

-

Thermosensitive Hydrogel for Controlled Delivery of PAD4 Inhibitor YJ-2 in Diabetic Wound Healing. MDPI. (URL: [Link])

-

Benzyl alcohol Impurities and Related Compound. Veeprho. (URL: [Link])

-

Benzyl Alcohol. PubChem. (URL: [Link])

- Stabilization of lysozyme by benzyl alcohol: surface tension and thermodynamic parameters. (URL: Not available)

Sources

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. series.publisso.de [series.publisso.de]

- 6. researchgate.net [researchgate.net]

- 7. helixchrom.com [helixchrom.com]

A Senior Application Scientist's Guide to the Handling and Storage of 2-(Boc-aminomethyl)benzyl alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

2-(Boc-aminomethyl)benzyl alcohol is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. It serves as a valuable building block, incorporating both a nucleophilic benzyl alcohol and a protected primary amine. The tert-butyloxycarbonyl (Boc) protecting group is strategically employed to mask the reactivity of the aminomethyl moiety, allowing for selective transformations at the alcohol functionality. However, the very features that make this molecule synthetically useful—the acid-labile Boc group and the oxidizable benzyl alcohol—also dictate the stringent requirements for its proper handling and storage. This guide provides a comprehensive framework for maintaining the integrity and purity of this reagent, grounded in an understanding of its inherent chemical liabilities.

Core Chemical Liabilities and Stability Profile

The stability of 2-(Boc-aminomethyl)benzyl alcohol is governed by two primary functionalities: the Boc-protected amine and the benzyl alcohol. A thorough understanding of their individual and combined sensitivities is critical for preventing degradation.

The Acid-Labile Boc Group

The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[1][2] Protonation of the carbamate carbonyl oxygen facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the deprotected primary amine (2-aminobenzyl alcohol).

Key Considerations:

-

Atmospheric Acidity: Exposure to acidic vapors in a laboratory environment can be sufficient to initiate slow deprotection over time.

-

Incompatible Solvents: Chlorinated solvents like dichloromethane (DCM) can contain trace amounts of HCl, which can catalyze deprotection.[3]

-

Autocatalysis: Degradation of the benzyl alcohol moiety to benzoic acid can create a localized acidic environment, potentially accelerating the cleavage of the Boc group.

The Oxidizable Benzyl Alcohol

The primary benzylic alcohol is susceptible to oxidation.[4] This process can occur via multiple pathways, often yielding 2-(Boc-aminomethyl)benzaldehyde as the initial product, which can be further oxidized to the corresponding carboxylic acid.

Key Considerations:

-

Atmospheric Oxygen: Prolonged exposure to air can lead to slow oxidation, a process that can be accelerated by light and heat.[4][5]

-

Incompatible Reagents: Contact with strong oxidizing agents is a primary incompatibility and must be strictly avoided.[5][6]

-

Light Sensitivity: Exposure to UV radiation or sunlight can promote the formation of radical species, accelerating decomposition.[5][7]

The interplay of these two liabilities is crucial. The deprotected product, 2-aminobenzyl alcohol, has its own set of stability concerns and its presence as an impurity can complicate subsequent synthetic steps.

Recommended Handling and Storage Protocols

Based on the chemical liabilities, a multi-faceted approach to handling and storage is required to ensure the long-term stability and purity of 2-(Boc-aminomethyl)benzyl alcohol.

Initial Receipt and Inspection

Upon receiving a new shipment, a systematic inspection is the first line of defense against using compromised material.

Workflow for Incoming Material Inspection:

Caption: Workflow for receiving and qualifying new batches.

Storage Conditions

The primary goal of storage is to mitigate exposure to acid, oxygen, light, and heat.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated)[8][9] | Reduces the rate of potential oxidative and hydrolytic degradation pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen)[8][10] | Displaces atmospheric oxygen and moisture, preventing oxidation of the benzyl alcohol and minimizing acid-catalyzed deprotection.[11] |

| Container | Amber Glass Vial/Bottle | Protects the compound from light, which can accelerate oxidative decomposition.[5][7] |

| Location | Dry, Well-Ventilated Area | Prevents absorption of moisture and exposure to ambient laboratory fumes (e.g., acid vapors).[8][10] |

| Segregation | Store away from strong acids and oxidizing agents.[6] | Prevents accidental contact and catastrophic degradation. |

Laboratory Handling Procedures

Proper handling techniques are essential to prevent contamination and degradation during experimental use.

Step-by-Step Handling Protocol:

-

Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold solid.

-

Inert Atmosphere: Conduct all transfers and weighing within a glove box or under a gentle stream of an inert gas (e.g., argon or nitrogen).

-

Dispensing: Use clean, dry spatulas made of an inert material (e.g., stainless steel or Teflon). Avoid using utensils that may have been in contact with acidic or oxidizing materials.

-

Resealing: After dispensing the required amount, flush the headspace of the container with inert gas before tightly resealing the cap.

-

Cleanup: Clean any spills promptly. Dispose of contaminated materials according to institutional and local regulations.

Stability and Purity Assessment

Regularly assessing the purity of 2-(Boc-aminomethyl)benzyl alcohol, especially for older stock or material that may have been improperly stored, is critical for ensuring the success of downstream applications.

Analytical Techniques

| Method | Purpose | Expected Observations for Degradation |

| Thin-Layer Chromatography (TLC) | Rapid purity check. | Appearance of new spots: deprotected amine (more polar) or aldehyde (less polar). |

| ¹H NMR Spectroscopy | Structural confirmation and impurity identification. | Diminished integration of the Boc protons (~1.4 ppm), appearance of a broad amine singlet, and/or a new aldehyde proton signal (~9-10 ppm). |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment. | Emergence of new peaks corresponding to degradation products. Can be used to track stability over time. |

Experimental Protocol: TLC Purity Check

This protocol provides a quick and effective method for a qualitative assessment of purity.

-

Sample Preparation: Dissolve a small amount (~1 mg) of the compound in 0.5 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

-

Elution: Develop the plate in a TLC chamber using a mobile phase such as 30-50% ethyl acetate in hexanes.

-

Visualization: Visualize the plate under UV light (254 nm). The Boc-protected compound should appear as a single, well-defined spot.

-

Staining (Optional): Staining with ninhydrin and gentle heating will reveal the presence of the deprotected primary amine as a colored spot (typically purple or yellow).

Conclusion: A Proactive Approach to Reagent Integrity

The effective use of 2-(Boc-aminomethyl)benzyl alcohol in research and development hinges on a proactive approach to its handling and storage. By understanding its inherent chemical sensitivities—the acid-labile Boc group and the oxidizable benzyl alcohol—scientists can implement robust protocols to safeguard its purity. From rigorous incoming inspection to controlled storage under an inert atmosphere and routine analytical verification, these measures ensure that the reagent performs as expected, contributing to the reliability and success of complex synthetic endeavors.

References

- Sigma-Aldrich.

- Carl Roth GmbH + Co KG.

- Carl ROTH.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- USP.

- Flinn Scientific, Inc.

- Valudor Products.

- Carl Roth GmbH + Co KG.

- Reddit r/Chempros. Advice on N-boc deprotection in the presence of acid sensitive groups.

- ECHEMI.

- Wikipedia. Benzyl alcohol.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- ChemScene. 2-(BOC-AMINOMETHYL)BENZYL ALCOHOL.

- ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

- ACS Publications.

- BLD Pharm. 1333114-86-5|2-(Boc-aminomethyl)benzyl Alcohol.

- PubChem. Benzyl Alcohol.

- Journal of the American Chemical Society.

- Master Organic Chemistry.

- PubChem. 2-Aminobenzyl alcohol.

- Green Chemistry (RSC Publishing). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant.

- Hebei Boze Chemical Co.,Ltd. BOC deprotection.

- MDPI.

- Consolidated Chemical.

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. BOC deprotection [ms.bzchemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. archpdfs.lps.org [archpdfs.lps.org]

- 6. consolidated-chemical.com [consolidated-chemical.com]

- 7. carlroth.com [carlroth.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. chemscene.com [chemscene.com]

- 10. valudor.com [valudor.com]

- 11. echemi.com [echemi.com]

function of benzyl alcohol in chemical reactions

An In-Depth Technical Guide on the Core Functions of Benzyl Alcohol in Chemical Reactions

Authored by: A Senior Application Scientist

Abstract

Benzyl alcohol (BnOH), a simple aromatic alcohol, is a remarkably versatile and indispensable molecule in the landscape of modern organic synthesis and chemical manufacturing. Its utility extends far beyond its application as a solvent or preservative; it serves as a crucial protecting group, a versatile reactant, and a valuable precursor in the synthesis of a wide array of chemical entities, from pharmaceuticals to fragrances.[1][2] This technical guide provides an in-depth exploration of the multifaceted roles of benzyl alcohol in chemical reactions, offering insights into the mechanistic underpinnings of its reactivity and practical guidance for its application in research and development. We will delve into its function as a protecting group for hydroxyl and carboxyl moieties, its participation in nucleophilic substitution and oxidation reactions, and its emerging role as a hydrogen donor in transfer hydrogenation. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to effectively leverage the unique properties of benzyl alcohol in their synthetic endeavors.

Introduction: The Physicochemical Landscape of Benzyl Alcohol

Benzyl alcohol (C₆H₅CH₂OH) is a colorless liquid characterized by a mild, pleasant aromatic odor.[3] Its structure, featuring a hydroxyl group attached to a phenyl ring via a methylene bridge, imparts a unique combination of properties that are central to its diverse applications.

Key Physicochemical Properties:

| Property | Value | Significance in Chemical Reactions |

| Molar Mass | 108.14 g/mol | - |

| Boiling Point | 205.3 °C | High boiling point makes it a suitable solvent for reactions requiring elevated temperatures.[4] |

| Solubility in Water | Moderately soluble (approx. 4 g/100 mL) | Its amphiphilic nature, with both a polar hydroxyl group and a nonpolar benzene ring, allows it to dissolve a range of reactants.[3] |

| Miscibility | Miscible with alcohols and diethyl ether | Excellent miscibility with common organic solvents enhances its utility as a co-solvent.[3] |

| Polarity | Polar solvent | The hydroxyl group imparts significant polarity, enabling it to dissolve polar and ionic compounds.[5] |

| Vapor Pressure | Low | Low volatility reduces solvent loss during reactions and is advantageous for safety and environmental considerations.[3] |

The presence of the benzylic proton and the hydroxyl group are the primary drivers of its chemical reactivity, allowing it to participate in a wide range of transformations.

Benzyl Alcohol as a Protecting Group: Safeguarding Reactive Functionalities

One of the most critical roles of benzyl alcohol in multistep organic synthesis is as a precursor to the benzyl (Bn) protecting group for hydroxyl and carboxylic acid functionalities.[6] The benzyl group offers a robust shield against a variety of reaction conditions and can be selectively removed under mild conditions.[7]

Protection of Alcohols as Benzyl Ethers

The hydroxyl group of an alcohol can be converted to a benzyl ether (R-OBn) to prevent its participation in unwanted side reactions.

Protection Workflow:

Caption: Workflow for the protection of an alcohol as a benzyl ether.

Experimental Protocol: Benzylation of a Primary Alcohol

-

Preparation: To a solution of the alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired benzyl ether.

Protection of Carboxylic Acids as Benzyl Esters

Carboxylic acids are frequently protected as benzyl esters (R-COOBn) to prevent their acidic proton from interfering with subsequent reactions.[8]

Protection Workflow:

Caption: Workflow for the protection of a carboxylic acid as a benzyl ester.

Deprotection of Benzyl Ethers and Esters

A key advantage of the benzyl protecting group is its facile removal by catalytic hydrogenolysis, a method that is orthogonal to many other deprotection strategies.[7]

Deprotection Mechanism:

Caption: Deprotection of benzyl ethers/esters via catalytic hydrogenolysis.

Experimental Protocol: Hydrogenolysis of a Benzyl Ether

-

Preparation: Dissolve the benzyl ether (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

-

Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (H₂), either by balloon or in a hydrogenation apparatus, and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Other deprotection methods include the use of strong acids or oxidizing agents, though these are less common due to their harsher conditions.[9]

Benzyl Alcohol as a Reactant and Precursor

Beyond its role in protection strategies, benzyl alcohol is a versatile starting material for the synthesis of a variety of important chemical compounds.

Nucleophilic Substitution Reactions

The hydroxyl group of benzyl alcohol can be displaced by various nucleophiles.[1] This reactivity is often enhanced by protonation of the hydroxyl group in acidic media, which transforms it into a good leaving group (water). The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism. For example, treatment with hydrochloric acid yields benzyl chloride via an Sₙ1 mechanism.[1]

Esterification Reactions

Benzyl alcohol readily reacts with carboxylic acids in the presence of an acid catalyst to form benzyl esters.[1][10] These esters are widely used in the fragrance, flavor, and pharmaceutical industries.[2][3]

Reaction Scheme: Fischer Esterification

Caption: General scheme for Fischer esterification using benzyl alcohol.

Oxidation to Benzaldehyde and Benzoic Acid

The controlled oxidation of benzyl alcohol is a fundamental transformation in organic synthesis, yielding either benzaldehyde or benzoic acid depending on the oxidizing agent and reaction conditions.[1]

-

To Benzaldehyde: Milder oxidizing agents, such as chromic acid in aqueous conditions, can selectively oxidize benzyl alcohol to benzaldehyde.[1] This reaction is crucial for the production of benzaldehyde, a key intermediate in the synthesis of pharmaceuticals, dyes, and perfumes.[2]

-

To Benzoic Acid: Stronger oxidizing agents, like potassium permanganate (KMnO₄), will further oxidize the initially formed benzaldehyde to benzoic acid.[1]

Oxidation Pathway:

Sources

- 1. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 2. zanchenglife.com [zanchenglife.com]

- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 4. Industrial Applications of Benzyl Alcohol (BA): Guide for Epoxy & Pharma | Suze [suzehg.com]

- 5. manavchem.com [manavchem.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. nbinno.com [nbinno.com]

- 8. learninglink.oup.com [learninglink.oup.com]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. byjus.com [byjus.com]

theoretical studies on 2-(Boc-aminomethyl)benzyl alcohol

An In-Depth Technical Guide to the Theoretical Framework of 2-(Boc-aminomethyl)benzyl Alcohol

Abstract

2-(Boc-aminomethyl)benzyl alcohol is a bifunctional organic building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its molecular architecture, featuring a reactive benzyl alcohol moiety and a stable, protected amine, offers a versatile platform for the synthesis of complex molecules and N-heterocycles. This guide provides a comprehensive theoretical examination of the molecule's structural, electronic, and reactive properties from the perspective of a Senior Application Scientist. We delve into its conformational landscape, analyze its electronic characteristics through computational methodologies like Density Functional Theory (DFT), and contextualize these theoretical insights within practical synthetic applications. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding to guide the strategic use of this valuable synthetic intermediate.

Introduction: A Molecule of Dichotomous Functionality

In the landscape of organic synthesis, molecules that offer both stability and controlled reactivity are of paramount importance. 2-(Boc-aminomethyl)benzyl alcohol embodies this principle. Its structure is a deliberate combination of two key functional systems:

-

The Benzyl Alcohol Scaffold: Benzyl alcohols are foundational intermediates in the synthesis of a vast array of compounds.[1][2] The hydroxyl group can be readily oxidized to form the corresponding aldehyde or carboxylic acid, serves as a precursor for ether and ester formation, and can participate in various carbon-carbon bond-forming reactions. Specifically, 2-aminobenzyl alcohols are pivotal in constructing pharmaceutically relevant N-heterocycles such as quinolines and quinazolines.[3]

-

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis.[4] Its steric bulk and electronic properties render the protected amine inert to most nucleophilic and basic conditions, allowing for selective reactions at other sites on the molecule.[5] The true utility of the Boc group lies in its lability under specific acidic conditions, enabling clean and efficient deprotection to reveal the primary amine for subsequent transformations.[6]

The strategic fusion of these two moieties in 2-(Boc-aminomethyl)benzyl alcohol creates a building block where the reactivity of the alcohol can be exploited while the amine remains masked. This guide aims to move beyond the molecule's synthetic utility to provide a robust theoretical framework, explaining why it behaves the way it does. By understanding its preferred three-dimensional structures, electronic landscape, and inherent reactivity from a computational standpoint, we can better predict its behavior and design more efficient and innovative synthetic strategies.

Molecular Architecture and Physicochemical Properties

The overall characteristics of 2-(Boc-aminomethyl)benzyl alcohol are a direct consequence of the interplay between its aromatic ring, hydroxyl group, and the bulky carbamate.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO₃ | [7][8] |

| Molecular Weight | 237.29 g/mol | [7] |

| Topological Polar Surface Area (TPSA) | 58.56 Ų | [7] |

| logP (Predicted) | 2.2036 | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Rotatable Bonds | 3 | [7] |

The TPSA value indicates moderate polarity, suggesting a balance of solubility in both polar and non-polar organic solvents. The presence of both hydrogen bond donors (-OH, -NH) and acceptors (C=O, -O-, -OH) is critical, as it dictates the potential for intramolecular and intermolecular interactions that influence its conformational preferences, crystal packing, and interactions with biological targets.

Theoretical Framework: Computational Methodologies

To dissect the properties of 2-(Boc-aminomethyl)benzyl alcohol at a sub-molecular level, we employ a suite of computational chemistry techniques. These in silico methods allow us to model the molecule's behavior with a high degree of accuracy, providing insights that are often difficult to obtain through experimentation alone.

Core Methodologies:

-

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse for calculating optimized molecular geometries, vibrational frequencies, and a wide range of electronic properties. For a molecule like this, DFT provides a reliable balance between computational cost and accuracy for determining stable conformations and reaction energetics.[9][10]

-

Conformational Analysis: Molecules are not static entities. Rotation around single bonds leads to different spatial arrangements called conformers. A conformational analysis, typically performed by systematically rotating key dihedral angles and calculating the corresponding energy (a Potential Energy Surface scan), allows us to identify the lowest-energy (most stable) conformers.[11] Understanding these preferred geometries is crucial, as the molecule's shape dictates its reactivity and ability to bind to other molecules.

-

Analysis of Electronic Structure:

-

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[11]

-

Molecular Electrostatic Potential (MESP): An MESP map visualizes the electrostatic potential on the electron density surface. It reveals regions of negative potential (red/yellow), which are prone to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack.

-

The following workflow illustrates a typical computational approach for analyzing a molecule like 2-(Boc-aminomethyl)benzyl alcohol.

Caption: A generalized workflow for the computational analysis of a small organic molecule.

The Conformational Landscape

The flexibility of 2-(Boc-aminomethyl)benzyl alcohol is primarily defined by rotation around the C(aryl)-CH₂ and CH₂-OH bonds. Theoretical studies on benzyl alcohol itself have shown a preference for a gauche conformation, where the C-O bond is staggered relative to the plane of the aromatic ring, a result of subtle dipole-dipole interactions and the avoidance of steric clash.[12][13]

For 2-(Boc-aminomethyl)benzyl alcohol, the conformational space is more complex. The bulky Boc-aminomethyl group introduces significant steric constraints. Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the carbamate oxygens could stabilize specific conformations. A theoretical potential energy surface (PES) scan would likely reveal that the lowest energy conformers are those that minimize steric repulsion between the ortho-substituent and the hydroxyl group while potentially accommodating this intramolecular interaction.

The diagram below illustrates a hypothetical energy profile for rotation around the C(aryl)-CH₂OH bond, highlighting the presence of stable (low-energy) and unstable (high-energy) conformations.

Caption: A representative Potential Energy Surface (PES) diagram for bond rotation.

Electronic Properties and Predicted Reactivity

Analysis of the molecule's electronic structure provides a powerful tool for predicting its chemical behavior. By calculating key reactivity descriptors, we can anticipate which parts of the molecule will engage in specific chemical transformations.

| Descriptor | Predicted Property | Rationale |

| HOMO | Located primarily on the electron-rich aromatic ring and the oxygen of the hydroxyl group. | These are the most likely sites for oxidation or electrophilic attack. |

| LUMO | Distributed across the π* orbitals of the aromatic ring and the carbonyl carbon of the Boc group. | Indicates sites susceptible to nucleophilic attack, though the carbonyl is generally unreactive due to the stability of the carbamate. |

| HOMO-LUMO Gap (ΔE) | Moderately large. | Suggests good kinetic stability, consistent with its role as a stable building block.[11] |

| MESP | Strong negative potential (red) around the hydroxyl and carbonyl oxygens; slight positive potential (blue) on the hydroxyl proton. | The oxygens are the primary sites of electrophilic interaction (e.g., protonation), making them strong hydrogen bond acceptors. The hydroxyl proton is the primary site for basic interaction. |

These theoretical descriptors lead to several key reactivity predictions:

-

Site of Oxidation: The benzyl alcohol is the most probable site for oxidation. The benzylic position is activated, and the hydroxyl oxygen possesses high electron density (a high HOMO contribution).

-

Aromatic Substitution: The aromatic ring is activated by the electron-donating hydroxyl and aminomethyl groups, making it susceptible to electrophilic aromatic substitution, likely directed to the positions ortho and para to the existing substituents.

-

Nucleophilicity: The hydroxyl oxygen is the most nucleophilic site for reactions like etherification or esterification.

-

Acidity/Basicity: The hydroxyl proton is the most acidic site, while the carbamate and hydroxyl oxygens are the primary Lewis basic sites.

Synthetic Protocols and Mechanistic Considerations

Theoretical understanding must be grounded in practical application. The following protocols are standard, self-validating procedures for the synthesis and deprotection of 2-(Boc-aminomethyl)benzyl alcohol, reflecting its intended use.

Experimental Protocol 1: Synthesis via N-Boc Protection

This protocol describes the protection of the amine functionality of a precursor, 2-(aminomethyl)benzyl alcohol, using di-tert-butyl dicarbonate (Boc₂O).

Causality: The reaction proceeds via nucleophilic attack of the primary amine onto one of the electrophilic carbonyl carbons of Boc₂O. A mild base is used to neutralize the protonated amine and the tert-butoxycarboxylic acid byproduct, driving the reaction to completion.[6]

Methodology:

-

Dissolve 2-(aminomethyl)benzyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a mild base, such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq in an aqueous/organic biphasic system).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup by washing with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-(Boc-aminomethyl)benzyl alcohol.

Experimental Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine.

Causality: The mechanism relies on the stability of the tert-butyl cation. Under strong acidic conditions, the carbonyl oxygen of the Boc group is protonated. This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tertiary carbocation. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide gas.[6]

Methodology:

-

Dissolve 2-(Boc-aminomethyl)benzyl alcohol (1.0 eq) in a solvent such as dichloromethane (DCM) or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in dioxane (4M).

-

Stir the reaction at room temperature for 1-3 hours. The evolution of CO₂ gas is often observed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the excess acid and solvent in vacuo. If TFA was used, co-evaporation with toluene can aid in its removal.

-

The resulting product is the amine salt (e.g., trifluoroacetate or hydrochloride salt). To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution or triethylamine) during an aqueous workup.

-

Extract the free amine into an organic solvent, dry, and concentrate to yield the deprotected product.

The following diagram illustrates the key synthetic transformations available to this molecule.

Caption: Key reaction pathways for 2-(Boc-aminomethyl)benzyl alcohol.

Conclusion

2-(Boc-aminomethyl)benzyl alcohol is more than a simple chemical intermediate; it is a rationally designed tool for complex organic synthesis. A theoretical lens provides a deeper understanding of its inherent properties, allowing for a predictive approach to its application. Its conformational preferences, dictated by a balance of steric and electronic factors, and its well-defined electronic landscape, which clearly delineates its reactive sites, are key to its utility. By integrating these computational insights with established synthetic protocols, researchers and drug development professionals can leverage the full potential of this versatile building block to construct novel and impactful molecules.

References

- Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols.CNKI.

- Synthesis of 2-amino-benzyl alcohol.PrepChem.com.

- 2-Amino Benzyl Alcohol.Anshul Specialty Molecules.

- Hydroxylamine-Mediated C-C Amination via an Aza-Hock Rearrangement.

- Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles.

- 2-(BOC-AMINOMETHYL)BENZYL ALCOHOL.ChemScene.

- 2-Aminobenzyl alcohol | C7H9NO.PubChem.

- What is Benzyl Alcohol used for?.

- 2-(Boc-aminomethyl)benzyl Alcohol.BLD Pharm.

- Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals.PubMed Central.

- Boc-Protected Amino Groups.Organic Chemistry Portal.

- Conformational studies of benzyl alcohol and benzyl fluoride.

- Theoretical investigation on the reaction mechanism and kinetics of benzyl alcohol with OH radical.

- Benzyl alcohol conformations: a) Description of the ϕ and χ dihedral...

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.

- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.MDPI.

- Boc Protecting Group for Amines.Chemistry Steps.

Sources

- 1. Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols [yyhx.ciac.jl.cn]

- 2. What is Benzyl Alcohol used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. chemscene.com [chemscene.com]